molecular formula C24H48NO7P B1261748 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine CAS No. 76790-27-7

1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine

Cat. No.: B1261748
CAS No.: 76790-27-7
M. Wt: 493.6 g/mol
InChI Key: LFUDDCMNKWEORN-ZXEGGCGDSA-N
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Description

1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine is a phospholipid molecule that plays a crucial role in biological membranes. It is a derivative of glycerophosphocholine, where the glycerol backbone is esterified with a fatty acid, specifically 9Z-hexadecenoic acid, at the sn-1 position. This compound is significant in various biological processes, including membrane fluidity and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with 9Z-hexadecenoic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve enzymatic methods using lipases to catalyze the esterification process. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product. The process involves the use of immobilized lipases and continuous flow reactors to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

    Oxidation: The double bond in the 9Z-hexadecenoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.

    Hydrolysis: The ester bond can be hydrolyzed by phospholipases to release glycerophosphocholine and 9Z-hexadecenoic acid.

    Substitution: The phosphate group can participate in substitution reactions, forming different phospholipid derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Hydrolysis: Enzymatic hydrolysis using phospholipase A2 or chemical hydrolysis using acidic or basic conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the phosphate group.

Major Products

    Oxidation: Epoxides, hydroxylated fatty acids.

    Hydrolysis: Glycerophosphocholine, 9Z-hexadecenoic acid.

    Substitution: Various phospholipid derivatives depending on the substituent introduced.

Scientific Research Applications

1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.

    Biology: Plays a role in cell signaling and membrane dynamics. It is also used in studies related to lipid metabolism and transport.

    Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emulsifying properties.

Mechanism of Action

The mechanism of action of 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and other lipids, modulating their function and activity. The compound can also act as a signaling molecule, participating in pathways that regulate cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine can be compared with other similar phospholipids such as:

    1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar in structure but with different fatty acid composition, leading to variations in membrane properties.

    1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: Contains arachidonic acid, which is involved in inflammatory responses.

    1-hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol: A triacylglycerol with similar fatty acid composition but different functional groups, affecting its role in metabolism and storage.

The uniqueness of this compound lies in its specific fatty acid composition and its role in modulating membrane properties and signaling pathways.

Properties

IUPAC Name

[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h10-11,23,26H,5-9,12-22H2,1-4H3/b11-10-/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUDDCMNKWEORN-ZXEGGCGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701108020
Record name (7R,18Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacos-18-en-1-aminium inner salt 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(16:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010383
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76790-27-7
Record name (7R,18Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacos-18-en-1-aminium inner salt 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76790-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7R,18Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacos-18-en-1-aminium inner salt 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Palmitoleoyl-sn-glycero-3-phosphocholine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5T3TC2ZQQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LysoPC(16:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010383
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that long-term menopause exacerbates vaginal wall support injury, potentially leading to POP, by influencing amino acid biosynthesis and glycerophospholipid metabolism. Specifically, it points to 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine and PGS1 within glycerophospholipid metabolism. Could you elaborate on the connection between this compound, PGS1, and the observed vaginal wall changes?

A1: The study by [] utilized a multi-omics approach to investigate molecular changes in the vaginal wall of rats following long-term menopause. The researchers observed a decrease in this compound levels in the vaginal wall of the menopausal rats compared to the control group. This specific phospholipid is a significant component of cell membranes, and its reduction could indicate alterations in membrane integrity, fluidity, and signaling pathways crucial for maintaining vaginal wall structure and support.

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